molecular formula C21H33N3O4 B182051 2,4,6-Tris(morpholin-4-ylmethyl)phenol CAS No. 5464-87-9

2,4,6-Tris(morpholin-4-ylmethyl)phenol

Cat. No. B182051
CAS RN: 5464-87-9
M. Wt: 391.5 g/mol
InChI Key: JGTWRXHFXRFYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(morpholin-4-ylmethyl)phenol, also known as TRMP, is a chemical compound that has been widely used in scientific research. TRMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various processes in the body.

Mechanism Of Action

2,4,6-Tris(morpholin-4-ylmethyl)phenol acts as an antagonist of CXCR4 by binding to the receptor and preventing its activation by its natural ligand, CXCL12. This prevents the downstream signaling pathways that are activated by CXCR4, leading to a variety of physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.

Biochemical And Physiological Effects

2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to have a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist and PKC inhibitor, 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the production of second messengers in the cell. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potency as a CXCR4 antagonist and PKC inhibitor. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potential toxicity, which can limit its use in certain experiments. Additionally, 2,4,6-Tris(morpholin-4-ylmethyl)phenol may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol. One area of interest is the development of more potent and selective CXCR4 antagonists based on the structure of 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another area of interest is the study of the role of PKC and other signaling proteins in the regulation of insulin secretion and glucose homeostasis. Finally, the potential use of 2,4,6-Tris(morpholin-4-ylmethyl)phenol as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)phenol is a valuable tool for studying various physiological processes in the body. Its potency as a CXCR4 antagonist and PKC inhibitor make it a valuable tool for studying the role of these proteins in various processes. However, its potential toxicity and off-target effects must be taken into consideration when using 2,4,6-Tris(morpholin-4-ylmethyl)phenol in experiments. Further research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

2,4,6-Tris(morpholin-4-ylmethyl)phenol can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-tris(bromomethyl)phenol with morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another method involves the reaction of 2,4,6-tris(chloromethyl)phenol with morpholine in the presence of a base, followed by treatment with sodium hydroxide to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol.

Scientific Research Applications

2,4,6-Tris(morpholin-4-ylmethyl)phenol has been used in a variety of scientific research applications. One of its main uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to be a potent antagonist of the GPCR CXCR4, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been used to study the role of GPCRs in the regulation of insulin secretion and glucose homeostasis.

properties

CAS RN

5464-87-9

Product Name

2,4,6-Tris(morpholin-4-ylmethyl)phenol

Molecular Formula

C21H33N3O4

Molecular Weight

391.5 g/mol

IUPAC Name

2,4,6-tris(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C21H33N3O4/c25-21-19(16-23-3-9-27-10-4-23)13-18(15-22-1-7-26-8-2-22)14-20(21)17-24-5-11-28-12-6-24/h13-14,25H,1-12,15-17H2

InChI Key

JGTWRXHFXRFYTN-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4

Canonical SMILES

C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4

Other CAS RN

5464-87-9

Origin of Product

United States

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